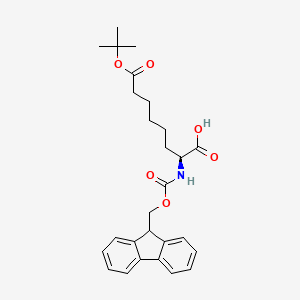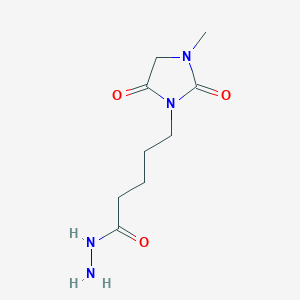![molecular formula C12H17Cl2N3S B1392807 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1258640-99-1](/img/structure/B1392807.png)
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Overview
Description
The compound “4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound with a molecular weight of 306.25 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps from commercially available substances in moderate to good yields . The synthesis process often involves the use of various reagents and reaction conditions, and the yield can vary depending on these factors .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.25 . Other properties such as boiling point, density, and acidity coefficient are not explicitly mentioned in the search results.Scientific Research Applications
Crystal Structure and Hydrogen Bonding : One study focused on the synthesis and structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into their molecular conformations, protonation sites, and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).
Quantum Chemical Analysis : Another research explored the versatile chemical functionality of N-(Pyridin-2-yl)thiazol-2-amine, demonstrating its presence in many therapeutically important species and detailing its electron distribution, tautomeric preferences, and divalent N(I) character (Bhatia et al., 2013).
Anticancer Activity : A study reported the preparation of thiazole derivatives using chitosan-grafted-poly(4-vinylpyridine) and their promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Corrosion Inhibition : Research has been conducted on the effectiveness of 4-(pyridin-3-yl) thiazol-2-amine as a corrosion inhibitor for copper, showcasing high inhibition efficiencies in acidic solutions (Farahati et al., 2020).
Antifungal and Antibacterial Agents : A paper reported on novel derivatives of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, highlighting their excellent antifungal and antibacterial activities (Narayana et al., 2007).
Fabrication of Multicolored Electrochromic Devices : There's also research on using derivatives of butan-1-amine for fabricating multicolored electrochromic devices, indicating their potential in smart materials applications (Yagmur et al., 2013).
Molecular Structural Characterization : Studies on polymorphs of thiourea and derived 2-aminothiazoles have provided detailed insights into their molecular and crystal structures, which could be crucial for understanding the properties of related compounds (Böck et al., 2020).
properties
IUPAC Name |
4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10;;/h3-4,7-9H,1-2,5-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOTVFKMVJQSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)

![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)


![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)





![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)